
Vinyl propionate
Overview
Description
Vinyl propionate (CAS 105-38-4, EINECS 203-293-5) is an organic ester with the molecular formula C₅H₈O₂ and a molar mass of 100.12 g/mol . It is synthesized via the vinylation of acetylene with propionic acid, yielding a colorless liquid with a boiling point of 95°C and a density of 0.92 kg/L at 20°C . The compound is insoluble in water and is typically stabilized with methyl ether hydroquinone (MEHQ) to prevent premature polymerization .
This compound serves as a monomer in the production of poly(this compound), a polymer used in coatings, adhesives, and emulsion polymers . It also acts as an acyl donor in enzymatic transesterification reactions, such as lipase-catalyzed kinetic resolution of racemic mixtures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17alpha-Hydroxypregnenolone is synthesized from pregnenolone through the action of the enzyme 17alpha-hydroxylase (CYP17A1) . This enzyme catalyzes the hydroxylation at the C17alpha position, converting pregnenolone to 17alpha-Hydroxypregnenolone .
Industrial Production Methods: Industrial production of 17alpha-Hydroxypregnenolone typically involves biotechnological processes using microbial or enzymatic systems to achieve the hydroxylation of pregnenolone . These methods are preferred due to their efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions: 17alpha-Hydroxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 17alpha-hydroxyprogesterone.
Reduction: Formation of pregnenolone derivatives.
Substitution: Formation of various hydroxylated steroids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic reagents under basic conditions.
Major Products:
17alpha-Hydroxyprogesterone: Formed through oxidation.
Pregnenolone Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Polymer Synthesis
Vinyl propionate serves as a crucial monomer in the synthesis of various polymers and copolymers. Its ability to polymerize with other vinyl compounds, such as vinyl chloride and alkyl acrylates, allows for the creation of materials with tailored properties.
Table 1: Polymer Applications of this compound
Polymer Type | Application Area | Properties Enhanced |
---|---|---|
Poly(this compound) | Adhesives, coatings | Improved adhesion, flexibility |
Copolymers with vinyl chloride | Construction materials | Weather resistance, durability |
Copolymers with acrylates | Paints, inks | Gloss retention, chemical resistance |
Case Study: A study on the synthesis of poly(this compound) from poly(vinyl alcohol) demonstrated its potential in non-aqueous media, utilizing ethyl nitrate and dimethyl sulfoxide as catalysts. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
Biomedical Research
This compound is being explored for its potential in biomedical applications, particularly in drug delivery systems. Its ability to form biocompatible polymers opens avenues for creating controlled release formulations.
Table 2: Biomedical Applications of this compound
Application | Description | Benefits |
---|---|---|
Drug delivery systems | Biodegradable polymer matrices | Controlled release of therapeutics |
Oligosaccharide esters | Surfactants and hydrogels | Enhanced solubility and stability |
Case Study: Research involving oligosaccharide esters derived from this compound highlighted their utility as surfactants in drug formulations, improving drug solubility and bioavailability.
Adhesives and Coatings
The adhesive and coatings industry benefits significantly from the properties of this compound. Its use in formulations enhances adhesion strength and durability.
Table 3: Adhesives and Coatings Applications
Product Type | Application Area | Key Features |
---|---|---|
Water-based adhesives | Wood bonding | Low VOC emissions |
Coatings | Automotive finishes | Scratch resistance |
Case Study: A formulation study on water-based adhesives incorporating this compound showed a marked improvement in adhesion to wood substrates compared to traditional formulations. The low VOC content also aligns with environmental regulations, making it a preferred choice in eco-friendly applications .
Sustainable Production Methods
Recent advancements have focused on producing this compound from renewable resources, reducing reliance on fossil fuels. This shift not only enhances sustainability but also aligns with global efforts to minimize environmental impact.
Table 4: Sustainable Production Techniques
Technique | Description | Advantages |
---|---|---|
Fermentation-based synthesis | Using plant materials | Reduced carbon footprint |
Bio-catalysis | Enzymatic processes | Higher efficiency, lower energy use |
Case Study: A patent described a process for synthesizing this compound from renewable starting materials through fermentation processes. This method significantly decreases the environmental impact associated with traditional petrochemical routes while maintaining high product quality suitable for various applications .
Mechanism of Action
17alpha-Hydroxypregnenolone exerts its effects through its conversion to other biologically active steroids. It acts as a precursor for DHEA and 17alpha-hydroxyprogesterone, which are further converted to sex steroids and glucocorticoids, respectively . The enzyme 17,20-lyase mediates the conversion to DHEA, while 3alpha-hydroxysteroid dehydrogenase converts it to 17alpha-hydroxyprogesterone . These pathways are crucial for maintaining hormonal balance and regulating various physiological processes .
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares vinyl propionate with structurally similar vinyl esters:
Key Observations :
- Boiling Point : this compound’s higher boiling point compared to vinyl acetate (95°C vs. 72°C) is attributed to its longer alkyl chain, which increases van der Waals interactions .
- Reactivity : this compound’s reactivity in transesterification reactions (e.g., lipase-catalyzed kinetic resolution) distinguishes it from vinyl acetate, which is less effective in such processes .
- Polymer Applications : While vinyl acetate dominates in adhesives and paints, this compound is favored in specialized copolymers for coatings requiring enhanced flexibility or hydrophobicity .
Reactivity and Stability
- Hydrolysis : this compound hydrolyzes under acidic or alkaline conditions, yielding propionic acid and vinyl alcohol. Its hydrolysis rate is slower than that of vinyl acetate due to steric hindrance from the propionyl group .
- Polymerization: this compound readily copolymerizes with monomers like ethylene, styrene, and acrylates to form polymers with tailored glass transition temperatures (Tg) and mechanical properties .
Research Findings and Industrial Relevance
Polymer Science Advancements
This compound’s incorporation into copolymers improves resistance to environmental stressors (e.g., humidity, UV radiation) compared to vinyl acetate-based polymers. For example, BASF SE patents highlight its use in low-blister paper coatings, where it reduces bubble formation and enhances adhesion .
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for vinyl propionate, and how do reaction conditions influence yield and purity?
- Methodological Approach : Utilize factorial design experiments to systematically vary parameters (temperature, catalyst concentration, molar ratios) and analyze outcomes via ANOVA . Employ gas chromatography (GC) for purity assessment and kinetic studies to identify rate-limiting steps . Document all variables (e.g., solvent choice, agitation speed) to ensure reproducibility .
- Key Considerations : Cross-validate results with FTIR and NMR to confirm esterification completion and monitor side reactions (e.g., oligomerization) .
Q. How can researchers characterize this compound’s physicochemical properties (e.g., vapor pressure, solubility) with minimal experimental error?
- Methodological Approach : Use standardized ASTM methods for vapor pressure determination (e.g., isoteniscope) and cloud-point titration for solubility in polar/non-polar solvents . Triplicate measurements with controlled humidity/temperature conditions reduce variability .
- Data Validation : Compare experimental results with computational predictions (e.g., COSMO-RS models) to identify discrepancies and refine hypotheses .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Approach : Implement OSHA-compliant PPE (nitrile gloves, fume hoods) and monitor airborne concentrations via real-time PID detectors . Design waste-neutralization protocols using basic aqueous solutions (pH >10) to hydrolyze residual monomer .
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., acid-catalyzed vs. enzymatic esterification) affect this compound’s stereochemical outcomes?
- Methodological Approach : Conduct isotopic labeling (e.g., deuterated propionic acid) with LC-MS analysis to trace reaction pathways . Compare enzymatic (lipase-catalyzed) and acid-catalyzed routes using Arrhenius plots to elucidate activation energy differences .
- Contradiction Resolution : Reconcile divergent literature reports by isolating intermediates (e.g., via flash chromatography) and characterizing them via X-ray crystallography .
Q. What experimental design strategies mitigate data contradictions in this compound polymerization studies?
- Methodological Approach : Employ a split-plot design to test initiator types (e.g., peroxides vs. azo-compounds) and monomer concentrations simultaneously . Use GPC-MALS (multi-angle light scattering) to resolve discrepancies in molecular weight distributions .
- Data Integrity : Archive raw datasets (e.g., NMR spectra, kinetic curves) in FAIR-compliant repositories for independent verification .
Q. How can researchers optimize this compound’s role in copolymer systems while minimizing phase separation?
- Methodological Approach : Apply Hansen solubility parameters (HSP) to predict miscibility with comonomers (e.g., vinyl acetate) . Use TEM and SAXS to correlate nanoscale morphology with mechanical properties .
- Statistical Modeling : Fit phase diagrams using Flory-Huggins theory and validate with DSC (glass transition analysis) .
Q. Methodological Frameworks for Data Collection & Analysis
Q. What validated questionnaires or surveys are suitable for collecting data on this compound’s environmental impact in academic studies?
- Design Principles : Structure Likert-scale questions to assess biodegradation rates (e.g., OECD 301F) and ecotoxicity (e.g., Daphnia magna assays) . Pilot-test with a focus group to eliminate ambiguous terminology .
Q. How should researchers address conflicting spectral data (e.g., FTIR vs. Raman) in this compound characterization?
- Resolution Strategy : Perform peak deconvolution and compare with reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook) . Replicate experiments under inert atmospheres to rule out oxidation artifacts .
Q. Experimental Design & Reporting Standards
Q. What factorial design approaches are most effective for studying this compound’s reactivity under varying atmospheric conditions?
- Recommendation : Use a 2³ factorial design (temperature, pressure, O₂ concentration) with response surface methodology (RSM) to model oxidation pathways . Report confidence intervals for each factor’s contribution to reaction yield .
Q. How can interdisciplinary methods (e.g., computational chemistry + experimental kinetics) enhance this compound research rigor?
- Integration Framework : Combine DFT calculations (e.g., transition state analysis) with stopped-flow IR to validate theoretical mechanisms . Publish raw computational inputs/outputs alongside experimental datasets for transparency .
Q. Tables: Key Experimental Parameters
Properties
IUPAC Name |
ethenyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXSTHGICQLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-84-1 | |
Record name | Poly(vinyl propionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9051537 | |
Record name | Vinyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-38-4, 25035-84-1 | |
Record name | Vinyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, ethenyl ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VINYL PROPIONATE | |
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Record name | Propanoic acid, ethenyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Vinyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |
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Record name | Vinyl propionate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | VINYL PROPANOATE | |
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